5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine is an organic compound belonging to the class of heterocyclic compounds known as dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms. The specific structure of this compound includes butyl and propyl substituents at the 5th and 6th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate dithiols with suitable alkyl halides. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiol, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions, optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to yield the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the alkyl groups
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used
Scientific Research Applications
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex molecular architectures and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine but with different substituents.
2,3-Dihydro-1,4-dithiins: A broader class of compounds with varying alkyl or aryl substituents
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
134255-44-0 |
---|---|
Molecular Formula |
C11H20S2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
5-butyl-6-propyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C11H20S2/c1-3-5-7-11-10(6-4-2)12-8-9-13-11/h3-9H2,1-2H3 |
InChI Key |
ICWKQBKWAZULAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SCCS1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.